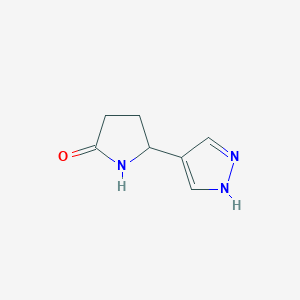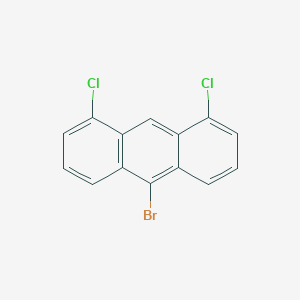
9,10-Anthracenedione, 1-amino-4-(butylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4-(butylamino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields. This compound is characterized by the presence of amino and butylamino groups attached to the anthracene-9,10-dione core. It has a molecular formula of C18H18N2O2 and a molecular weight of 294.348 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-(butylamino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthracene-9,10-dione with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-amino-4-(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and butylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and as intermediates in pharmaceutical compounds .
Aplicaciones Científicas De Investigación
1-amino-4-(butylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an analytical reagent for detecting metal ions.
Medicine: Studied for its anticancer properties, particularly in the development of anthracenedione-based drugs.
Industry: Utilized in the production of colorants and as a component in photometric determination methods
Mecanismo De Acción
The mechanism of action of 1-amino-4-(butylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit topoisomerase enzymes, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Ametantrone: Another anthracenedione derivative with similar properties.
Uniqueness
1-amino-4-(butylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
62956-46-1 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1-amino-4-(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-10-20-14-9-8-13(19)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-9,20H,2-3,10,19H2,1H3 |
Clave InChI |
OFNUONASVSMWRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)

![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)






![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)




